5-Methoxy-8-methylquinolin-3-amine 5-Methoxy-8-methylquinolin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17633541
InChI: InChI=1S/C11H12N2O/c1-7-3-4-10(14-2)9-5-8(12)6-13-11(7)9/h3-6H,12H2,1-2H3
SMILES:
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol

5-Methoxy-8-methylquinolin-3-amine

CAS No.:

Cat. No.: VC17633541

Molecular Formula: C11H12N2O

Molecular Weight: 188.23 g/mol

* For research use only. Not for human or veterinary use.

5-Methoxy-8-methylquinolin-3-amine -

Specification

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
IUPAC Name 5-methoxy-8-methylquinolin-3-amine
Standard InChI InChI=1S/C11H12N2O/c1-7-3-4-10(14-2)9-5-8(12)6-13-11(7)9/h3-6H,12H2,1-2H3
Standard InChI Key XRPPJOAFWZNGAY-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=C(C=C1)OC)C=C(C=N2)N

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The quinoline core of 5-Methoxy-8-methylquinolin-3-amine consists of a bicyclic system featuring a benzene ring fused to a pyridine ring. The methoxy group at position 5 and the methyl group at position 8 introduce steric and electronic modifications that differentiate it from simpler quinoline derivatives. The amine group at position 3 enhances its reactivity, making it a versatile intermediate for further functionalization .

Table 1: Key Structural and Chemical Identifiers

PropertyValueSource
CAS Registry Number2092836-10-5
Molecular FormulaC11H12N2O\text{C}_{11}\text{H}_{12}\text{N}_{2}\text{O}
Molecular Weight188.23 g/mol
IUPAC Name5-Methoxy-8-methylquinolin-3-amine

Spectroscopic and Computational Data

Synthesis and Manufacturing

Synthetic Routes

  • Skraup Reaction: Cyclization of aniline derivatives with glycerol and sulfuric acid.

  • Friedländer Synthesis: Condensation of 2-aminobenzaldehyde with ketones.
    The introduction of methoxy and methyl groups likely occurs through electrophilic substitution or palladium-catalyzed coupling reactions at intermediate stages .

Physical and Chemical Properties

Reactivity Profile

The amine group at position 3 is susceptible to acetylation and alkylation, while the methoxy group can undergo demethylation under strong acidic or basic conditions. These reactivities make it a candidate for derivatization in drug discovery pipelines .

Applications in Research and Industry

Medicinal Chemistry

As a heterocyclic building block, 5-Methoxy-8-methylquinolin-3-amine serves as a precursor for bioactive molecules targeting:

  • Antimicrobial Agents: Quinolines are known for their activity against bacterial and viral pathogens, though specific studies on this derivative are pending .

  • Kinase Inhibitors: The planar quinoline scaffold may interact with ATP-binding pockets in kinases, a hypothesis supported by its structural analogy to FDA-approved kinase inhibitors .

Material Science

The compound’s fluorescence potential, inferred from its conjugated π-system, could be exploited in developing organic light-emitting diodes (OLEDs) or fluorescent probes for cellular imaging .

Precautionary CodeRecommendation
P261Avoid breathing dust/fume
P264Wash hands thoroughly after handling
P280Wear protective gloves/eye protection
P305+P351+P338IF IN EYES: Rinse cautiously with water

Source:

Comparison with Structural Analogues

Positional Isomerism Effects

Comparative analysis with analogues highlights the impact of substituent placement:

Table 3: Structural and Functional Comparison of Quinoline Derivatives

CompoundCAS No.SubstituentsKey Differences
5-Methoxy-8-methylquinolin-3-amine2092836-10-55-OCH₃, 8-CH₃, 3-NH₂Enhanced steric hindrance at position 8
5-Methoxyquinolin-3-amine881668-93-55-OCH₃, 3-NH₂Lacks methyl group; lower molecular weight (174.20 g/mol)
6-Methoxy-4-methylquinolin-8-amine57514-21-36-OCH₃, 4-CH₃, 8-NH₂Altered electronic distribution due to substituent positions

The 8-methyl group in the target compound likely reduces solubility compared to its non-methylated counterpart but may improve binding affinity in hydrophobic enzyme pockets .

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